1-(4-Methoxy-3-methylphenyl)butan-1-one

Description

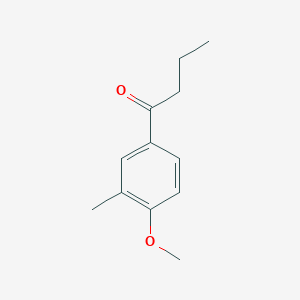

1-(4-Methoxy-3-methylphenyl)butan-1-one is an aromatic ketone with the molecular formula C₁₂H₁₆O₂ (molecular weight: 192.26 g/mol). Its structure consists of a butanone backbone (four-carbon chain with a ketone group) attached to a substituted phenyl ring featuring a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 3-position . This substitution pattern on the aromatic ring influences its electronic properties, solubility, and reactivity. The compound is typically synthesized via Friedel-Crafts acylation or other ketone-forming reactions .

Key physicochemical properties include:

- Boiling point: Estimated to be >200°C (based on analogs with similar substituents)

- Polarity: Moderately polar due to the methoxy group, enhancing solubility in organic solvents like dichloromethane or ethyl acetate.

- Derivatives: Forms semicarbazones (e.g., semicarbazone derivative listed in ), aiding in purification and characterization .

Properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-5-11(13)10-6-7-12(14-3)9(2)8-10/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNDHQLXGBTQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)butan-1-one can be synthesized through several synthetic routes, including:

Friedel-Crafts Acylation: This involves the acylation of 4-methoxy-3-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Grignard Reaction: The Grignard reagent derived from 4-methoxy-3-methylbenzene can be reacted with butanone to form the desired product.

Suzuki-Miyaura Coupling: This cross-coupling reaction involves the use of a boronic acid derivative of 4-methoxy-3-methylbenzene and a halobutane in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Methoxy-3-methylphenyl)butan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

Substitution: Reagents such as nitric acid (HNO₃) or bromine (Br₂) can be used for electrophilic substitution.

Major Products Formed:

Oxidation: 1-(4-Methoxy-3-methylphenyl)butanoic acid

Reduction: 1-(4-Methoxy-3-methylphenyl)butan-1-ol

Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)butan-1-one has several scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-3-methylphenyl)butan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Butan-1-one Derivatives

Key Observations :

Electronic Effects :

- Methoxy groups (electron-donating) increase electron density on the phenyl ring, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., bromo in furan derivatives) .

- Hydroxyl groups (e.g., 2-OH in ) introduce hydrogen-bonding capacity, improving solubility in polar solvents but reducing stability under acidic conditions .

Biological Activity: Antifungal activity is prominent in dihydroxyphenyl analogs (), whereas methoxy/methyl-substituted compounds may lack this due to reduced polarity .

Physical and Spectroscopic Properties

Table 3: Characterization Data

Biological Activity

1-(4-Methoxy-3-methylphenyl)butan-1-one, also known as a synthetic cathinone, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by research findings and data tables.

- Molecular Formula : C₁₂H₁₆O₂

- Molecular Weight : 192.26 g/mol

- CAS Number : 22946330

The compound features a methoxy group and a methyl group on the phenyl ring, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylacetophenone with butyryl chloride in the presence of a base such as pyridine. The reaction pathway can be summarized as follows:

- Formation of Acyl Chloride : The butyric acid reacts with thionyl chloride to form butyryl chloride.

- Friedel-Crafts Acylation : The acyl chloride then undergoes Friedel-Crafts acylation with 4-methoxy-3-methylphenol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound may disrupt microbial cell membranes, leading to cell lysis.

Anticancer Effects

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. A study reported that it significantly inhibited the proliferation of MCF-7 cells, with an IC₅₀ value of approximately 25 μM.

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 30 | Disruption of microtubule dynamics |

Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest in the G2/M phase and increased apoptotic cell populations.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : Likely involves disruption of the bacterial cell membrane integrity.

- Anticancer Activity : Induces apoptosis through mitochondrial pathways and affects tubulin polymerization.

- Anti-inflammatory Activity : Modulates inflammatory pathways by inhibiting signaling cascades involved in cytokine production.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated its efficacy against skin infections caused by resistant bacterial strains, showing promising results in reducing infection rates.

-

Case Study on Cancer Treatment :

- In vitro studies demonstrated that combining this compound with conventional chemotherapy agents enhanced the overall efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.